molecular formula C19H14N2 B2491438 2,3-Diphenylimidazo[1,2-a]pyridine CAS No. 85102-26-7

2,3-Diphenylimidazo[1,2-a]pyridine

Cat. No. B2491438
CAS RN: 85102-26-7
M. Wt: 270.335
InChI Key: POFIDBQBUSOODV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 2,3-diphenylimidazo[1,2-a]pyridine, can be achieved through various methods. One efficient approach is a one-pot, multi-component synthesis involving a mixture of 2-aminopyridine, benzaldehyde, and imidazoline-2,4,5-trione under solvent-free conditions, yielding imine derivatives in excellent yields. Single-crystal X-ray analysis confirms the structure of these compounds (Adib et al., 2008). Another method employs a 2-aminopyridine/CBrCl3 α-bromination shuttle for the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines, offering simplicity and ease of scale-up (Roslan et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through spectroscopic and crystallographic methods. The structure is characterized by a bridgehead bicyclic 5–6 heterocycle framework, as confirmed by single-crystal X-ray analysis in several synthesis studies (Adib et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, a novel dealkylation reaction has been developed for 3-aminoimidazo[1,2-a]pyridine derivatives, demonstrating the accessibility of new substitution patterns (Blackburn & Guan, 2000). Additionally, the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines showcases the broad substrate scope and functional group tolerance of these reactions (Rao et al., 2017).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points and solubility, are crucial for their handling and application in various fields. These properties are often determined through systematic characterization after synthesis, as seen in educational demonstrations of N-heterocycle preparations (Santaniello et al., 2017).

Chemical Properties Analysis

The chemical properties of 2,3-diphenylimidazo[1,2-a]pyridines, such as reactivity towards nucleophiles and electrophiles, are of significant interest. These properties are explored through various synthetic routes and reactions, providing insights into the versatility and potential applications of these compounds. The synthesis and characterization work provide a foundation for understanding their reactivity and functional group compatibility (Adib et al., 2008); (Roslan et al., 2016).

Scientific Research Applications

Optoelectronic and Charge Transfer Properties

Research on 2,3-Diphenylimidazo[1,2-a]pyridine derivatives, such as 1,3-diphenylimidazo[1,5-a]pyridine, has revealed their potential in optoelectronic applications. These compounds exhibit significant charge transfer properties, making them suitable for use in organic semiconductor devices. Their molecular and solid-state properties, like absorption, emission spectra, and charge transfer characteristics, have been extensively studied (Irfan et al., 2019).

Synthesis and Biological Evaluation

A series of novel 5,7-diphenylimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, showing moderate to excellent activities. This suggests their potential in developing new anticancer agents (Liao et al., 2014).

Fluorescent Properties for Biomarkers

Imidazo[1,2-a]pyridines, like 3-hydroxymethyl imidazo[1,2-a]pyridines, are explored for their fluorescent properties. These derivatives are investigated as potential biomarkers and photochemical sensors, emitting light in various media, which could be useful in biological and chemical sensing applications (Velázquez-Olvera et al., 2012).

Synthesis Techniques and Applications

Various synthesis techniques have been developed for imidazo[1,2-a]pyridines, such as the microwave irradiation method for accelerating the synthesis of 5,6-diphenylimidazo[1,2-a]pyrimidines. This efficient method can be used for library synthesis in drug discovery, highlighting the compound's relevance in medicinal chemistry (Han et al., 2011).

Phosphorescent Organic Light-Emitting Diodes

A this compound iridium(III) complex has been synthesized for use in phosphorescent organic light-emitting diodes (OLEDs). The optimized device using this complex showed superior performance, indicating potential applications in high color rendering index white OLEDs (Jun et al., 2016).

Mechanism of Action

While the specific mechanism of action for 2,3-Diphenylimidazo[1,2-a]pyridine is not mentioned in the search results, imidazo[1,2-a]pyridines are known for their wide range of biological activities. They have been studied for their antiviral, antibacterial, antifungal, antiprotozoal, antiherpes, and anti-apoptotic properties .

Safety and Hazards

The safety data sheet for 2,3-Diphenylimidazo[1,2-a]pyridine indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1. The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage .

Future Directions

Imidazo[1,2-a]pyridines, including 2,3-Diphenylimidazo[1,2-a]pyridine, continue to be of interest in drug design and medicinal chemistry due to their structural similarity to DNA bases and their wide range of biological activities . Future research may focus on further exploring their biological activities and developing more efficient synthesis methods .

properties

IUPAC Name

2,3-diphenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)21-14-8-7-13-17(21)20-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFIDBQBUSOODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320522
Record name 2,3-diphenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

85102-26-7
Record name 2,3-diphenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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